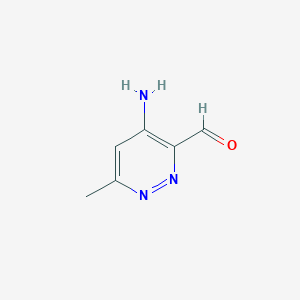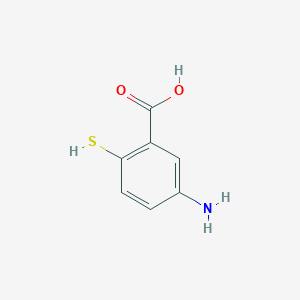
(1R,2S)-(-)-Ephedrine nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-(-)-Ephedrine nitrate is a chiral organic compound derived from ephedrine, a naturally occurring alkaloid found in the Ephedra plant. It is known for its stimulant and decongestant properties. The nitrate form of (1R,2S)-(-)-Ephedrine is used in various chemical and pharmaceutical applications due to its unique chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-(-)-Ephedrine nitrate typically involves the nitration of (1R,2S)-(-)-Ephedrine. This process can be carried out by reacting (1R,2S)-(-)-Ephedrine with nitric acid under controlled conditions to form the nitrate salt. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the efficiency of the reaction.
化学反应分析
Types of Reactions: (1R,2S)-(-)-Ephedrine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group back to the amine group.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ephedrine oxides, while reduction can regenerate the parent amine compound.
科学研究应用
(1R,2S)-(-)-Ephedrine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, including its role as a stimulant and its interaction with adrenergic receptors.
Medicine: this compound is used in the development of pharmaceutical formulations for treating conditions such as asthma, nasal congestion, and hypotension.
Industry: It is employed in the manufacture of certain types of explosives and propellants due to its nitrate content.
作用机制
The mechanism of action of (1R,2S)-(-)-Ephedrine nitrate involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s effects are mediated through the activation of the adrenergic receptor pathways, which involve various molecular targets and signaling cascades.
相似化合物的比较
- (1R,2S)-(-)-Ephedrine hydrochloride
- (1R,2S)-(-)-Pseudoephedrine
- (1R,2S)-(-)-Norephedrine
Comparison: (1R,2S)-(-)-Ephedrine nitrate is unique due to its nitrate group, which imparts distinct chemical and pharmacological properties. Compared to (1R,2S)-(-)-Ephedrine hydrochloride, the nitrate form has different solubility and stability characteristics. (1R,2S)-(-)-Pseudoephedrine, while structurally similar, has a different stereochemistry, leading to variations in biological activity. (1R,2S)-(-)-Norephedrine, another related compound, lacks the methyl group present in ephedrine, resulting in different pharmacokinetic and pharmacodynamic profiles.
属性
CAS 编号 |
81012-98-8 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium;nitrate |
InChI |
InChI=1S/C10H15NO.NO3/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1(3)4/h3-8,10-12H,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1 |
InChI 键 |
YDPBNMQMBUZCNA-GNAZCLTHSA-O |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.[N+](=O)(O)[O-] |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-] |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one](/img/structure/B3358511.png)







![8-amino-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3358593.png)


![3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B3358607.png)

